molecular formula C19H20O6S2 B5066310 dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate)

dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate)

Cat. No. B5066310
M. Wt: 408.5 g/mol
InChI Key: NHWHHNCONQTJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), also known as M2TB, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. M2TB is a thienyl-based diketone that has been synthesized through a variety of methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a dopant in organic field-effect transistors, leading to improved performance. In optoelectronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a sensitizer in dye-sensitized solar cells, leading to increased efficiency. In photovoltaics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a building block in the synthesis of new materials for organic solar cells.

Mechanism of Action

The mechanism of action of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) is not well understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to protect neurons from oxidative stress and to reduce inflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. The limitations of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), including the development of new synthesis methods, the investigation of its potential applications in other fields, such as medicine and agriculture, and the study of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) and its potential as a therapeutic agent.

Synthesis Methods

Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) can be synthesized through a variety of methods, including the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of triethylamine. The product can be purified through recrystallization or column chromatography.

properties

IUPAC Name

methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6S2/c1-24-18(22)9-5-14(20)16-7-3-12(26-16)11-13-4-8-17(27-13)15(21)6-10-19(23)25-2/h3-4,7-8H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWHHNCONQTJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate

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